2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide
Description
2-[(E)-2-(2,4-Dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide is a pyridinium-based ionic compound characterized by a conjugated ethenyl bridge linking a 1-methylpyridinium cation to a 2,4-dimethylphenyl substituent. The E-configuration of the ethenyl group ensures planarity, maximizing π-conjugation between the aromatic systems . This structural feature is critical for electronic properties such as intramolecular charge transfer (ICT), which is relevant in applications like fluorescence probes or nonlinear optical (NLO) materials. Synthesized via condensation of 1,2-dimethylpyridinium iodide with 2,4-dimethylbenzaldehyde in the presence of piperidine , the compound typically crystallizes in polar solvents like methanol, forming yellow crystals suitable for X-ray diffraction studies. Its iodide counterion enhances solubility in polar media, while the methyl groups on the phenyl ring introduce steric and electronic modifications compared to analogous derivatives.
Properties
IUPAC Name |
2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N.HI/c1-13-7-8-15(14(2)12-13)9-10-16-6-4-5-11-17(16)3;/h4-12H,1-3H3;1H/q+1;/p-1/b10-9+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBVEJDTFZVCEU-RRABGKBLSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC2=CC=CC=[N+]2C)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C2=CC=CC=[N+]2C)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde or ketone to form the ethenyl group.
Coupling with Pyridine: The ethenyl intermediate is then coupled with a pyridine derivative.
Quaternization: The final step involves the quaternization of the pyridine nitrogen atom with methyl iodide to form the pyridinium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions, where nucleophiles replace the iodide ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce ethyl derivatives. Substitution reactions can result in various substituted pyridinium salts.
Scientific Research Applications
2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethenyl group can participate in conjugation with aromatic systems, enhancing the compound’s stability and reactivity. Additionally, the compound’s ability to undergo redox reactions can influence its biological activity.
Comparison with Similar Compounds
Structural Variations and Crystallography
Pyridinium iodide derivatives with styryl substituents share a common backbone but differ in aromatic ring substitutions. Key structural comparisons include:
Key Observations :
- Electron-Donating Groups: Derivatives with 4-dimethylamino or 4-diethylamino substituents exhibit strong ICT effects due to their electron-donating nature, enabling applications in fluorescence probes (e.g., lysosomal pH sensing) . In contrast, ethoxy and methoxy groups are weaker donors, limiting ICT efficiency.
- Crystal Packing: Centrosymmetric space groups (e.g., P1) in ethoxy/methoxy derivatives preclude NLO activity, as dipole alignment is canceled .
- Planarity : Small dihedral angles (<5°) between pyridinium and phenyl rings ensure effective π-conjugation, critical for electronic properties .
Physicochemical Properties
- Solubility: Iodide salts generally exhibit high polarity and solubility in polar solvents (e.g., methanol, water). Bulky substituents like diethylamino reduce aqueous solubility but enhance lipid membrane permeability .
- Thermal Stability: Melting points range from 158°C (dimethylamino derivative) to 481–483 K (ethoxy derivative), correlating with intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- Optical Properties: Absorption/Emission: Dimethylamino derivatives show redshifted absorption/emission due to ICT, with large Stokes shifts (e.g., 177 nm in BTDB probe) . Fluorescence Quantum Yield: Enhanced in polar environments (e.g., cellular lysosomes) due to stabilization of charge-separated states .
Biological Activity
2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-1-methylpyridin-1-ium iodide, also known as 2-(2,4-Dimethylstyryl)-1-methylpyridinium iodide, is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H18IN
- Molar Mass : 351.23 g/mol
- CAS Number : 1033847-12-9
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Studies indicate that it may function as a modulator of specific signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 0.3 - 0.4 | Significant cytotoxicity observed |
| Neuroblastoma (NB) | 0.5 - 1.2 | Potent inhibition of cell growth |
| General Cancer Cell Lines | 0.3 | Enhanced anticancer activity |
Case Studies
-
Study on Antiproliferative Effects :
In a study assessing the antiproliferative effects of various derivatives of pyridinium compounds, this compound showed a marked increase in activity compared to other compounds tested, particularly against ALL cell lines . -
Mechanistic Insights :
The compound's mechanism involves the inhibition of key proteins in cancer cell survival pathways. It was found to disrupt the interaction between MDM2 and p53, leading to increased apoptosis in cancer cells .
Pharmacological Effects
Beyond its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these findings.
- Neuroprotective Effects : Some evidence indicates potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is synthesized via a condensation reaction between 1,2-dimethylpyridinium iodide and 2,4-dimethylbenzaldehyde in the presence of a base (e.g., piperidine) under reflux in aqueous or alcoholic media. Molar ratios (1:1) and reaction time (~3 hours) are critical for optimal yield. Post-synthesis, purification involves recrystallization from methanol or ethanol .
Example Protocol :
- Reactants: 1,2-dimethylpyridinium iodide (1 mmol), 2,4-dimethylbenzaldehyde (1 mmol), piperidine (1 mmol).
- Solvent: Hot water or methanol.
- Conditions: Reflux at 80–90°C for 3 hours.
- Yield: ~40–60% after recrystallization.
Q. How is the crystal structure determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Bruker APEX II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structures are solved via direct methods (SHELXS-97) and refined with SHELXL-2018/3, accounting for hydrogen bonding and thermal displacement parameters. Key metrics include R-factor (<0.05) and wR2 (<0.15) .
Typical Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P1 (centrosymmetric) |
| Cell dimensions | a = 8.21 Å, b = 9.45 Å, c = 12.30 Å |
| Dihedral angles | Pyridine-benzene: 3.13° |
Q. What spectroscopic methods confirm molecular structure and purity?
- 1H/13C NMR : Assigns substituents and confirms E-configuration of the ethenyl bridge (e.g., vinyl proton coupling constants: J = 16.3 Hz) .
- IR Spectroscopy : Detects C=C (1600–1650 cm⁻¹) and C–N+ (1500 cm⁻¹) stretches.
- Elemental Analysis : Validates stoichiometry (±0.3% tolerance).
Advanced Research Questions
Q. Why does this compound crystallize in a centrosymmetric space group despite a conjugated π-system?
Molecular packing dominated by C–H···I hydrogen bonds (e.g., H···I distance = 2.96 Å) and antiparallel π-π stacking (interplanar distance = 3.6–3.7 Å) enforces centrosymmetry. This negates second-order nonlinear optical (NLO) activity, as dipole cancellation occurs .
Mitigation Strategy : Introduce bulky substituents (e.g., ethoxy instead of methyl) to disrupt symmetric packing .
Q. How to resolve discrepancies in torsion angles between crystallographic studies?
Discrepancies (e.g., C6–C7–C8–C9 = -174.0° vs. -176.5°) arise from thermal motion or refinement artifacts. Solutions include:
Q. How do substituents on the phenyl ring influence electronic properties?
Electron-donating groups (e.g., methoxy, ethoxy) enhance intramolecular charge transfer (ICT), evidenced by red-shifted absorption in UV-Vis (λmax ~450 nm). However, bulky groups may reduce solubility. Computational studies (e.g., B3LYP/6-31G*) quantify HOMO-LUMO gaps (~3.5 eV) and hyperpolarizability (β ~100 × 10⁻³⁰ esu) .
Q. What strategies improve synthetic yield and purity?
- Solvent Optimization : Methanol yields higher purity vs. ethanol due to slower crystallization.
- Catalyst Screening : Piperidine outperforms morpholine in reducing side products.
- Temperature Control : Lower temperatures (60°C) minimize decomposition but extend reaction time .
Data Contradiction Analysis
Q. Why do some studies report nonlinear optical activity while others do not?
Contradictions arise from crystal symmetry. For example, centrosymmetric packing (P1) cancels dipole moments, whereas non-centrosymmetric polymorphs (e.g., P21/c) may exhibit NLO activity. Always verify space group and molecular alignment in XRD data .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
